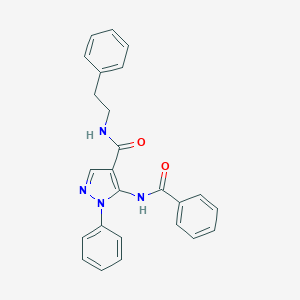![molecular formula C18H17N7O2 B392806 3-methyl-4-[1-[(2-methyl-1-naphthyl)methyl]-3-(4-methyl-1,2,5-oxadiazol-3-yl)-2-triazenyl]-1,2,5-oxadiazole](/img/structure/B392806.png)
3-methyl-4-[1-[(2-methyl-1-naphthyl)methyl]-3-(4-methyl-1,2,5-oxadiazol-3-yl)-2-triazenyl]-1,2,5-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-4-[1-[(2-methyl-1-naphthyl)methyl]-3-(4-methyl-1,2,5-oxadiazol-3-yl)-2-triazenyl]-1,2,5-oxadiazole is a complex organic compound that features multiple functional groups, including oxadiazole and triazenyl moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-[1-[(2-methyl-1-naphthyl)methyl]-3-(4-methyl-1,2,5-oxadiazol-3-yl)-2-triazenyl]-1,2,5-oxadiazole typically involves multi-step organic reactions. The starting materials often include 2-methyl-1-naphthylamine and 4-methyl-1,2,5-oxadiazole. The synthesis process may involve the following steps:
Formation of the Triazenyl Intermediate: This step involves the reaction of 2-methyl-1-naphthylamine with a suitable diazonium salt to form the triazenyl intermediate.
Coupling Reaction: The triazenyl intermediate is then coupled with 4-methyl-1,2,5-oxadiazole under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-4-[1-[(2-methyl-1-naphthyl)methyl]-3-(4-methyl-1,2,5-oxadiazol-3-yl)-2-triazenyl]-1,2,5-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Aplicaciones Científicas De Investigación
3-methyl-4-[1-[(2-methyl-1-naphthyl)methyl]-3-(4-methyl-1,2,5-oxadiazol-3-yl)-2-triazenyl]-1,2,5-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxadiazole and triazenyl groups can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-oxadiazole derivatives: These compounds share the oxadiazole ring and have similar chemical properties.
Triazenyl compounds:
Uniqueness
What sets 3-methyl-4-[1-[(2-methyl-1-naphthyl)methyl]-3-(4-methyl-1,2,5-oxadiazol-3-yl)-2-triazenyl]-1,2,5-oxadiazole apart is the combination of both oxadiazole and triazenyl groups in a single molecule, which can lead to unique chemical and biological properties not found in simpler analogs.
Propiedades
Fórmula molecular |
C18H17N7O2 |
|---|---|
Peso molecular |
363.4g/mol |
Nombre IUPAC |
4-methyl-N-[(2-methylnaphthalen-1-yl)methyl]-N-[(4-methyl-1,2,5-oxadiazol-3-yl)diazenyl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C18H17N7O2/c1-11-8-9-14-6-4-5-7-15(14)16(11)10-25(18-13(3)21-27-23-18)24-19-17-12(2)20-26-22-17/h4-9H,10H2,1-3H3 |
Clave InChI |
YCTFDDZNXDIIDI-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2C=C1)CN(C3=NON=C3C)N=NC4=NON=C4C |
SMILES canónico |
CC1=C(C2=CC=CC=C2C=C1)CN(C3=NON=C3C)N=NC4=NON=C4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B392725.png)

![4-BUTOXY-N-[2-({[(2,6-DIETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]BENZAMIDE](/img/structure/B392727.png)

![5-[(2E)-2-(3-methoxy-4-methylbenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B392731.png)

![5-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B392733.png)

![5-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B392735.png)
![5-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B392736.png)
![5-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B392739.png)

![2-Amino-4-[4-(dimethylamino)phenyl]-1-{3-nitrophenyl}-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B392745.png)
![N-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B392746.png)
